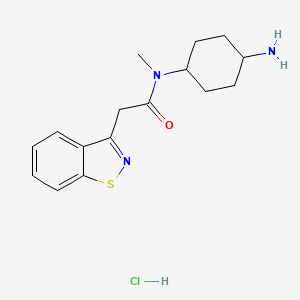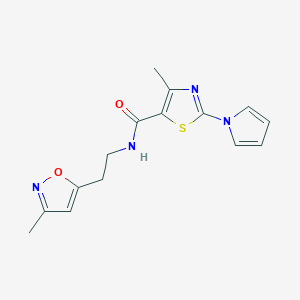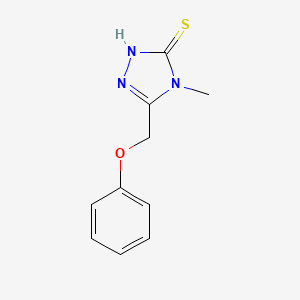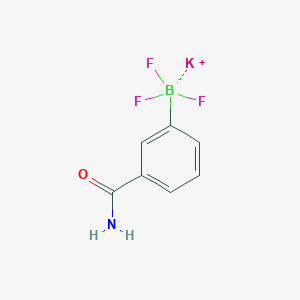
Potassium (3-carbamoylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Safety Information : It carries a warning signal and hazard statements related to ingestion, skin contact, and inhalation. Precautionary measures include proper handling and protective gear .
Synthesis Analysis
The synthesis of Potassium (3-carbamoylphenyl)trifluoroborate can be achieved through hydroboration or C-B coupling reactions. These methods allow the introduction of the trifluoroborate group onto the phenyl ring, resulting in the desired compound .
Molecular Structure Analysis
The molecular structure consists of a potassium cation (K+) coordinated with a trifluoroborate anion. The boron atom is attached to the phenyl ring via a carbamoyl group. The trifluoroborate moiety enhances stability and reactivity in various chemical processes .
Chemical Reactions Analysis
Potassium (3-carbamoylphenyl)trifluoroborate serves as a versatile coupling partner in C-C bond-forming reactions. Notably, it is compatible with strong oxidative conditions, making it useful for cross-coupling reactions. The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds efficiently without compromising the boron functionality .
Physical And Chemical Properties Analysis
Scientific Research Applications
Improved Synthesis Methods
- Potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)], a compound similar to Potassium (3-carbamoylphenyl)trifluoroborate, has seen improvements in its synthesis process. This development has made it more viable for use in various scientific applications due to its enhanced efficiency and scalability (Molander & Hoag, 2003).
Suzuki Cross-Coupling Reactions
- Potassium alkenyltrifluoroborates, which are chemically related to the subject compound, have been successfully used in Suzuki cross-coupling reactions with aryl or alkenyl halides. Their stability and compatibility with various functional groups make them valuable in this context (Molander & Rivero, 2002).
Metalation and Electrophile Reaction
- Aryl bromides with a potassium trifluoroborate moiety, akin to Potassium (3-carbamoylphenyl)trifluoroborate, have been explored for lithium-halogen exchange and subsequent reactions with different electrophiles. This showcases the compound's versatility in forming various chemical structures (Molander & Ellis, 2006).
Selective Hydrogenation and Catalysis
- Similar potassium trifluoroborate compounds have been hydrogenated using palladium catalysis, enabling the selective formation of specific isomers. This highlights the compound's utility in precise chemical synthesis (Ramachandran & Mitsuhashi, 2015).
Organometallic Characterization
- The study of potassium-bis(trifluoromethyl)amino trifluoroborate, a compound related to the target molecule, provides insights into its physical and chemical properties through spectroscopic methods. This knowledge is crucial for its application in various scientific fields (Pawelke, 1988).
Trifluoromethylation in Organic Synthesis
- The trifluoromethylation of aryl iodides using potassium (trifluoromethyl)trimethoxyborate, a related compound, demonstrates the potential of potassium trifluoroborate derivatives in introducing fluorine atoms into organic molecules, an important aspect in pharmaceutical and agrochemical synthesis (Knauber et al., 2011).
Catalysis in Carbamate Synthesis
- Potassium carbonate, a related compound, has been used as a catalyst in the direct synthesis of carbamates from amines, silicate ester, and carbon dioxide. This illustrates the potential of potassium-containing compounds in catalysis and organic synthesis (Zhang et al., 2018).
Cross-Coupling Reactions in Aqueous Media
- Potassium aryltrifluoroborates, chemically akin to the target compound, have been used in cross-coupling reactions with aryl and heteroaryl chlorides in water. This underlines their effectiveness in environmentally benign reaction media (Alacid & Nájera, 2008).
Stable Trifluoroborate Salts for Cross-Coupling
- The preparation of stable potassium trifluoroborate salts, like the compound of interest, for cross-coupling reactions, exemplifies their role in forming complex organic molecules (Katz et al., 2009).
Catalytic Amination Using Aqueous Ammonia
- Potassium aryl trifluoroborates have been used in the amination of different functional groups using copper catalysis and water as a solvent. This illustrates the versatility of potassium trifluoroborate compounds in organic synthesis (Liesen et al., 2012).
Suzuki-Miyaura Cross-Coupling in Combinatorial Chemistry
- The use of potassium alkynyltrifluoroborates in palladium-catalyzed cross-coupling reactions with aryl halides suggests the role of potassium trifluoroborate derivatives in combinatorial chemistry and drug discovery (Molander et al., 2002).
Toxicological and Pharmacological Investigations
- Although specifically requested to exclude information on drug use, dosage, and side effects, it's worth noting that related potassium trifluoroborate compounds have been investigated for their toxicological and pharmacological properties, indicating a potential interest in biomedical research (Oliveira et al., 2009).
Novel Alkali Metal Salts with Aryltrifluoroborate Anions
- The synthesis of various alkali metal salts using aryltrifluoroborate anions, related to the compound , highlights their potential in creating materials with unique physicochemical properties, relevant to chemistry and material science (Iwasaki et al., 2016).
Mechanism of Action
The compound’s mechanism of action lies in its ability to participate in cross-coupling reactions. It acts as a boron source, facilitating the formation of new carbon-carbon bonds. The trifluoroborate group enhances stability and reactivity, allowing efficient transformations in synthetic chemistry .
Safety and Hazards
properties
IUPAC Name |
potassium;(3-carbamoylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWKAOLWSYUGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)N)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-carbamoylphenyl)trifluoroborate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2712785.png)



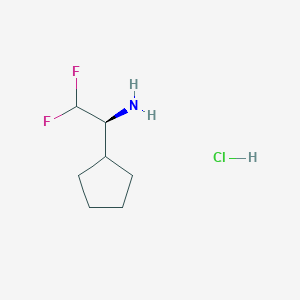

![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)
